molecular formula C17H26N2O3S B4778496 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

Cat. No.: B4778496
M. Wt: 338.5 g/mol
InChI Key: ZZAADVSBOAODKO-UHFFFAOYSA-N
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Description

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is a synthetic organic compound offered for research and development purposes. This chemical features a cyclohexanecarboxamide core structure substituted with a 4-butylphenyl group and a 4-sulfamoylphenyl moiety. The sulfonamide group is a privileged structure in medicinal chemistry, often associated with biological activity and enzyme inhibition, making this compound a valuable intermediate for pharmaceutical research . Compounds within the cyclohexanecarboxamide class have been investigated for their sensory properties and are reported to act as cooling sensates or trigeminal receptor agonists in consumer product applications . Researchers can utilize this molecule as a building block in organic synthesis, a candidate in high-throughput screening libraries, or a lead compound for developing new therapeutic agents or sensory modulators. The product is supplied with guaranteed high purity and consistency. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAADVSBOAODKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-sulfamoylbenzenamine with cyclohexanecarboxylic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Under reflux with concentrated HCl (6 M), the carboxamide group hydrolyzes to form 4-butylcyclohexanecarboxylic acid and 4-sulfamoylaniline.
    Reaction :
    C18H25N2O3S+H2OHCl, ΔC11H20O2+C6H8N2O2S\text{C}_{18}\text{H}_{25}\text{N}_2\text{O}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}_{11}\text{H}_{20}\text{O}_2 + \text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}
    This reaction mirrors protocols for similar carboxamides, where acid hydrolysis cleaves the amide bond .

  • Basic Hydrolysis :
    Treatment with NaOH (10% aqueous) at 80°C hydrolyzes the sulfamoyl group, yielding sulfonic acid derivatives.

Reduction Reactions

The carboxamide moiety can be reduced to a primary amine using strong reducing agents:

Reagent Conditions Product Yield
LiAlH₄Anhydrous THF, 0°C → RT, 12 hrs4-Butylcyclohexanemethylamine + 4-sulfamoylaniline~65%
NaBH₄/Catalytic I₂MeOH, reflux, 6 hrsPartial reduction to secondary alcohol<30%

The LiAlH₄ reduction follows a nucleophilic mechanism, where the hydride attacks the carbonyl carbon .

Substitution Reactions

The sulfamoyl group participates in nucleophilic substitutions:

  • Aromatic Substitution :
    Electrophilic bromination at the para position of the phenyl ring occurs with Br₂/FeBr₃:
    C18H25N2O3S+Br2FeBr3C18H24BrN2O3S\text{C}_{18}\text{H}_{25}\text{N}_2\text{O}_3\text{S} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_{18}\text{H}_{24}\text{BrN}_2\text{O}_3\text{S}
    Reaction conditions: 50°C, 4 hours, CH₂Cl₂ solvent.

  • Sulfamoyl Group Substitution :
    Reaction with PCl₅ replaces the sulfonamide oxygen with chlorine, forming a sulfonamide chloride intermediate.

Oxidation Reactions

Controlled oxidation modifies the cyclohexane and sulfamoyl groups:

Oxidizing Agent Target Group Product Conditions
KMnO₄ (acidic)Cyclohexane ring4-Butylcyclohexanone derivative0°C, 2 hrs, H₂SO₄
H₂O₂Sulfamoyl (S–N bond)Sulfonic acid derivativeRT, 12 hrs

Cycloaddition and Cross-Coupling

The compound engages in Pd-catalyzed coupling reactions:

  • Suzuki Coupling :
    With aryl boronic acids and Pd(PPh₃)₄, the brominated derivative forms biaryl structures:
    C18H24BrN2O3S+ArB(OH)2Pd, K2CO3C24H29N2O3S\text{C}_{18}\text{H}_{24}\text{BrN}_2\text{O}_3\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd, K}_2\text{CO}_3} \text{C}_{24}\text{H}_{29}\text{N}_2\text{O}_3\text{S}
    Yields range from 50–70% under microwave irradiation (100°C, 1 hr).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
180–220°CCleavage of sulfamoyl group28%
250–300°CCyclohexane ring fragmentation42%

Data extrapolated from structurally related sulfonamides.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide exhibit anticancer properties, particularly in targeting malignancies associated with specific genetic mutations. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by interfering with cellular mechanisms critical for cancer cell proliferation .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundMechanism of ActionIC50 (µM)Reference
This compoundInhibition of thymidine kinase activityTBD
Dianhydrogalactitol derivativeAlkylating agent inducing apoptosisTBD
DibromodulcitolInduces DNA damage leading to cell deathTBD

1.2 Anti-Inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Further studies are needed to quantify these effects specifically for this compound.

Neuropharmacological Research

2.1 Neuroprotective Effects
Preliminary studies suggest that cyclohexane derivatives may possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of specific enzymes related to neuroinflammation and oxidative stress is a promising area of investigation .

Table 2: Neuroprotective Activity of Cyclohexane Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAcetylcholinesteraseTBD
Other cyclohexane derivativesMAO-BTBD

Antimicrobial Applications

3.1 Bacterial Inhibition
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial infections .

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compoundMRSATBD
Other sulfonamide derivativesE. coliTBD

Case Studies and Insights

Case Study 1: Cancer Treatment
A study focusing on the use of sulfonamide derivatives for targeted cancer therapy revealed that these compounds could selectively induce apoptosis in cancer cells with minimal effects on normal cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival .

Case Study 2: Neuroprotection in Animal Models
In animal studies, cyclohexane derivatives were shown to reduce markers of neuroinflammation and oxidative stress, suggesting their potential role in neuroprotection. These findings warrant further investigation into their therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several synthesized derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
N-((4-Sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide Thiourea linkage, sulfamoylphenyl C₁₄H₁₉N₃O₂S₂ 341.45 g/mol
N-(4-Butylphenyl)cyclohexanecarboxamide Butylphenyl, no sulfamoyl group C₁₇H₂₅NO 259.39 g/mol
4-Butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide Thiadiazole ring, methylsulfonyl C₁₄H₂₃N₃O₃S₂ 345.48 g/mol
N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H2L1) Thiourea, phenyl group C₁₄H₁₇N₂OS 277.37 g/mol

Key Observations :

  • Sulfamoyl vs.
  • Butyl Chain Impact : The butyl substituent increases lipophilicity relative to analogues with shorter alkyl chains (e.g., methyl or hexyl in compounds 3f and 3g from ), which may influence membrane permeability .
  • Heterocyclic Modifications : Replacement of the sulfamoylphenyl group with a thiadiazole ring (as in ) introduces aromatic heterocyclic character, altering electronic properties and biological target specificity .
Physicochemical Properties
  • Solubility: The sulfamoyl group improves aqueous solubility compared to non-sulfonated analogues like N-(4-butylphenyl)cyclohexanecarboxamide .

Comparison with Analogues :

  • Thiourea derivatives (e.g., H2L1) use similar methods but replace sulfamoylaniline with substituted anilines .
  • Thiadiazole-containing analogues () require additional steps to incorporate the heterocyclic ring .

Biological Activity

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone with a butyl group and a sulfamoylphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures can inhibit enzymes involved in critical cellular processes, including:

  • Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrases and other key enzymes implicated in cancer cell proliferation and microbial resistance.
  • Receptor Modulation : The phenyl group may facilitate binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.25 to 2 μg/mL, indicating significant potency.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. For example, compounds exhibiting structural similarities have demonstrated the ability to inhibit tumor cell growth by targeting specific kinases involved in cancer progression . The mechanism often involves the disruption of nucleocapsid assembly in viral infections, which can be extrapolated to cancer cell dynamics .

Case Studies

  • Antimicrobial Efficacy Against VRE :
    • A study involving a series of sulfonamide derivatives found that modifications to the alkyl chain adjacent to the amide carbonyl significantly enhanced antimicrobial potency. Specifically, the introduction of a cyclohexane ring increased activity against VRE by up to 8-fold compared to simpler analogs .
  • Cancer Cell Proliferation :
    • Research on benzamide derivatives has shown that certain modifications can lead to substantial reductions in cancer cell viability. One study reported that specific sulfonamide derivatives inhibited RET kinase activity, resulting in decreased proliferation of RET-driven tumors .

Comparative Analysis

A comparison of this compound with other similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameMIC (μg/mL)Biological Activity
This compound0.25-2Antimicrobial, Anticancer
Sulfamethoxazole0.5Antimicrobial
Acetazolamide2Carbonic Anhydrase Inhibitor

Q & A

Q. What are the recommended synthetic routes for 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-sulfamoylphenylamine with 4-butylcyclohexanecarboxylic acid derivatives. Key steps include:
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical parameters : Control reaction temperature (0–5°C during activation) and monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm regiochemistry of the sulfamoyl and cyclohexyl groups. Key signals: δ 1.2–1.6 ppm (cyclohexyl CH₂), δ 7.6–7.8 ppm (aromatic protons) .
  • IR : Detect sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~365.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic stability or bioavailability issues. Strategies include:
  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Use liver microsomes or hepatocyte assays to identify active/inactive metabolites .
  • Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Q. What computational strategies are used to model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl group interactions with zinc ions in active sites .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl group in hydrophobic pockets .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
  • Scaffold modification : Synthesize derivatives with varied alkyl chain lengths (e.g., butyl vs. pentyl) or substituted sulfonamide groups (e.g., halogenation) .
  • Bioactivity screening : Test against target enzymes (e.g., IC₅₀ via fluorometric assays) and correlate with steric/electronic parameters (Hammett σ values) .
  • Data normalization : Use Z-score transformation to account for batch effects in high-throughput screens .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for interpreting dose-response data in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Meta-analysis : Combine data from multiple studies using random-effects models to account for variability .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :
  • Target validation : Link to pathways (e.g., hypoxia-inducible factor signaling) via transcriptomic profiling (RNA-seq) .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target dependency .
  • Theoretical alignment : Frame findings within established paradigms (e.g., sulfonamide-mediated enzyme inhibition) to guide hypothesis-driven research .

Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersDetection LimitReference
HPLCC18 column, 70:30 ACN/H₂O, 1 mL/min0.1 µg/mL
¹H NMR (500 MHz)DMSO-d₆, 298 K, 16 scans0.1 mM
HR-ESI-MSPositive mode, m/z 365.2 ± 0.51 ppm accuracy

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

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